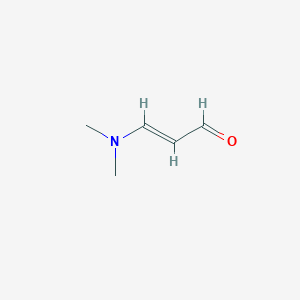
3-Amino-2-hidroxipirina
Descripción general
Descripción
3-Amino-2-hydroxypyridine, also known as 3-aminopyridine-2-carboxylic acid, is an organic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 115.09 g/mol and is soluble in water and organic solvents. 3-Amino-2-hydroxypyridine is an important intermediate in the chemical synthesis of various pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Células Solares de Perovskita
3-Amino-2-hidroxipirina (AHPD) se ha utilizado como aditivo bifuncional en la fabricación de células solares de perovskita de estaño-plomo estables y de alta eficiencia . La presencia de un nitrógeno de piridina y un grupo –NH2 en AHPD ayuda a suprimir la oxidación de Sn2+ y regular el proceso de cristalización, mejorando así el rendimiento del dispositivo .
Inhibición de la Corrosión
La 2-amino-3-hidroxipirina forma complejos con una serie de metales de transición y se ha encontrado que inhibe la corrosión del aluminio y el cobre en soluciones ácidas .
Formación de Base de Schiff
Este compuesto se somete a condensación con 2-hidroxi-1-naftaldheído y 2-hidroxipirina para formar bases de Schiff . Las bases de Schiff son compuestos versátiles que tienen una amplia gama de aplicaciones, incluyendo como ligandos en química de coordinación y como intermediarios en síntesis orgánica.
Preparación de Analgésicos Antiinflamatorios
La this compound es útil en la preparación de analgésicos antiinflamatorios clínicos . Estos tipos de medicamentos se utilizan para reducir la inflamación y aliviar el dolor.
Síntesis de Cumarinas Funcionalizadas y 1,4-Oxazinas
Se ha utilizado como reactivo en la reacción del acetilendi carboxilato de dimetilo y la trifenilfosfina para producir cumarinas y 1,4-oxazinas funcionalizadas . Estos compuestos tienen diversas aplicaciones en química medicinal debido a sus actividades biológicas.
Síntesis de Derivados de Pirido e Imidazo
La this compound está involucrada en la síntesis de derivados funcionalizados de pirido[4,3-b][1,4]oxazina e imidazo[1,2-a]piridina . Estos compuestos heterocíclicos son de interés en la investigación farmacéutica debido a su amplia gama de actividades biológicas.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-Amino-2-hydroxypyridine (AHPD) is the tin-lead (Sn-Pb) mixed perovskite used in solar cells . This compound plays a crucial role in improving the performance of these solar cells .
Mode of Action
AHPD, which contains a pyridine nitrogen and an –NH2 group in the molecule, acts as a bidentate anchoring additive in the FA0.7MA0.3Pb0.5Sn0.5I3 precursor solution to improve device performance . The incorporation of AHPD into the precursor solution effectively suppresses the oxidation of Sn2+ and thus the p-doping level defects . Furthermore, the pyridine nitrogen and the enamine-like –NH2 could retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 .
Biochemical Pathways
The introduction of AHPD leads to the formation of compact large-grained films and improves the carrier transport by passivation of the grain boundaries . This results in an increase in the power conversion efficiency (PCE) of the solar cells .
Result of Action
The result of AHPD’s action is a significant improvement in the performance of tin-lead mixed perovskite solar cells. Compared with the control device, an optimized device incorporating 2 mol% AHPD exhibited a PCE of 19.18% for narrow band gap perovskite solar cells, an increase of nearly 22%, with a high level of reproducibility .
Action Environment
The action of AHPD is influenced by the environmental conditions within the solar cell. The stability and efficacy of AHPD in suppressing Sn2+ oxidation and retarding the nucleation and crystallization rate are crucial for the overall performance of the solar cell
Análisis Bioquímico
Biochemical Properties
It is known to form complexes with a number of transition metals . It is also known to inhibit the corrosion of aluminium and copper in acidic solutions .
Cellular Effects
It is known to be used in oxidative hair dye formulations, where it acts as a “coupler” and reacts with a “precursor” activated via an oxidant, such as peroxide .
Molecular Mechanism
It is known to undergo condensation with 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzaldehyde to form Schiff bases .
Temporal Effects in Laboratory Settings
It is considered safe in the present practices of use and concentration for use in oxidative hair dye formulations .
Dosage Effects in Animal Models
It is considered safe in the present practices of use and concentration for use in oxidative hair dye formulations .
Metabolic Pathways
It is known to be involved in the synthesis of functionalized pyrido [4,3-b] [1,4]oxazine and imidazo [1,2-a]pyridine derivatives .
Transport and Distribution
It is known to be used in oxidative hair dye formulations, where it acts as a “coupler” and reacts with a “precursor” activated via an oxidant, such as peroxide .
Subcellular Localization
It is known to be used in oxidative hair dye formulations, where it acts as a “coupler” and reacts with a “precursor” activated via an oxidant, such as peroxide .
Propiedades
IUPAC Name |
3-amino-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFNCCQCOEPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187317 | |
| Record name | 3-Amino-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33630-99-8 | |
| Record name | 3-Amino-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33630-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033630998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33630-99-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-pyridinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-2-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER85UN5LYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactions 3-amino-2-hydroxypyridine participates in according to the provided research?
A1: 3-Amino-2-hydroxypyridine acts as a versatile building block in organic synthesis. [, ]
- Cyclocondensation and Elimination Reactions: It reacts with various π-acceptors like tetrachlorobenzoquinones and dicyanomethylene compounds. These reactions lead to the formation of diverse heterocyclic compounds such as pyridoxazines, benzoxa(thia)azines, and benzoxa(thia)azepines. []
- Ligand in meta-C-H Arylation: When a mono-protected derivative of 3-amino-2-hydroxypyridine is used as a ligand in palladium-catalyzed reactions, it facilitates the meta-C-H arylation of phenylacetic acids. Notably, this reaction utilizes 2-carbomethoxynorbornene (NBE-CO2Me) as a transient mediator and works efficiently with a variety of substrates including mandelic acid and phenylglycine. []
Q2: How does the structure of 3-amino-2-hydroxypyridine make it suitable for its role as a ligand in meta-C-H functionalization reactions?
A2: While the provided research doesn't delve into the specific mechanistic details of ligand-metal interaction, it highlights the importance of both the modified norbornene and the mono-protected 3-amino-2-hydroxypyridine ligand in these meta-C-H functionalization reactions. [] The presence of both the amino and hydroxyl groups in 3-amino-2-hydroxypyridine allows it to potentially act as a bidentate ligand, coordinating to the metal center (likely palladium in this case). This coordination could play a crucial role in controlling the reactivity and selectivity of the palladium catalyst, ultimately enabling the challenging meta-C-H functionalization. Further research would be needed to fully elucidate the coordination mode and the impact of this specific ligand structure on the reaction mechanism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)


